molecular formula C12H10BrNO3S B3038327 4-(4-Bromophenoxy)benzenesulfonamide CAS No. 860515-97-5

4-(4-Bromophenoxy)benzenesulfonamide

Cat. No.: B3038327
CAS No.: 860515-97-5
M. Wt: 328.18
InChI Key: HJMZIVOZXGSMNO-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)benzenesulfonamide: is an organic chemical compound with the molecular formula C12H10BrNO3S and a molecular weight of 328.18 g/mol . This compound is known for its various applications in scientific experiments and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)benzenesulfonamide typically involves the reaction of 4-bromophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-bromophenol is replaced by the benzenesulfonyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include , , and . Typical conditions involve the use of such as or .

    Oxidation Reactions: Reagents such as or are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted derivatives such as .

    Oxidation Reactions: Formation of or .

    Reduction Reactions: Formation of amines .

Scientific Research Applications

4-(4-Bromophenoxy)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)benzenesulfonamide
  • 4-(4-Fluorophenoxy)benzenesulfonamide
  • 4-(4-Methylphenoxy)benzenesulfonamide

Comparison: 4-(4-Bromophenoxy)benzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative exhibits different reactivity and biological activity. For instance, the bromine atom’s larger size and higher electronegativity can influence the compound’s binding affinity to molecular targets and its overall stability .

Properties

IUPAC Name

4-(4-bromophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMZIVOZXGSMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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